4-(4-フルオロピペリジン-1-イル)-4-オキソブタン酸

説明

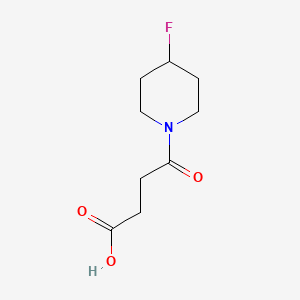

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H14FNO3 and its molecular weight is 203.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: BTK阻害剤

4-(4-フルオロピペリジン-1-イル)-4-オキソブタン酸: は、ブルトン型チロシンキナーゼ (BTK) 阻害剤の開発に使用される化合物と構造的に関連しています 。これらの阻害剤は、特定のがんや自己免疫疾患の治療に不可欠です。この化合物のフッ素化ピペリジン部分は、結合親和性と代謝安定性を高める可能性があり、創薬における貴重な足場となります。

有機合成: 鈴木・宮浦カップリング

有機合成において、特に鈴木・宮浦クロスカップリング反応において、フルオロピペリジン構造は、フッ素化アルキル鎖を導入するために使用できます 。この反応は、炭素-炭素結合を形成するために広く適用されており、フッ素原子の存在は、合成された分子の薬物動態特性に大きな影響を与える可能性があります。

生化学: 抗菌剤

研究によると、4-(4-フルオロピペリジン-1-イル)-4-オキソブタン酸のようなフルオロピペリジンの誘導体は、抗菌作用を示す可能性があります 。これらの化合物は合成され、さまざまな菌株に対して試験することで、抗生物質耐性の増大に対する懸念に対処する新しい抗菌薬を開発できます。

薬理学: 鎮痛薬および神経保護薬

フッ素化ピペリジン誘導体は、鎮痛薬および神経保護薬としての可能性が探求されています 。フッ素原子の電気陰性度と小さいサイズは、神経薬の特性を改変するための理想的な候補であり、慢性的な痛みや神経変性疾患に対する新しい治療法につながる可能性があります。

化学工学: 結晶形態の開発

この化合物は、結晶構造を形成する能力により、化学工学の用途において重要であり、医薬品の新しい結晶形態を開発するために使用できます 。これらの形態は、薬物製剤において重要なパラメーターである、溶解性、安定性、生物学的利用能が異なります。

材料科学: 小分子の開発

材料科学では、この化合物は、特定の物理的特性を持つ小分子の開発に貢献できます 。これらの分子は、電子機器、コーティング、その他の高度な材料における潜在的な用途を持つ新しい材料の作成に使用できます。

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Result of Action

Similar compounds have shown antibacterial activity .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化学分析

Biochemical Properties

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes . Additionally, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling . These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid . By inhibiting PLD, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within tissues can also impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

生物活性

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 203.21 g/mol

- CAS Number : 2098024-02-1

The compound features a piperidine ring substituted with a fluorine atom and a keto group, which is crucial for its biological activity.

Research indicates that 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid acts primarily as a selective antagonist for the lysophosphatidic acid receptor type 1 (LPAR1). This receptor plays a significant role in various physiological processes, including cell proliferation, migration, and survival, particularly in fibrotic diseases.

Key Findings

- Antifibrotic Properties : In preclinical studies, the compound demonstrated significant antifibrotic effects by inhibiting LPAR1-mediated signaling pathways, which are implicated in the progression of fibrosis in tissues such as the lungs and skin .

- Selectivity : The compound exhibited a selective binding affinity for LPAR1 with an IC value of approximately 5.0 μM, indicating its potential as a lead candidate for drug development targeting fibrotic disorders .

Pharmacological Effects

The biological activity of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid has been assessed through various pharmacological studies:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of LPAR1-mediated cell signaling pathways. |

| In vivo models | Showed reduced fibrosis in mouse models subjected to LPA-induced skin leakage. |

| Pharmacokinetics | Exhibited favorable absorption and distribution characteristics. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Skin Fibrosis Model : A study involving mice treated with LPA showed that administration of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid significantly reduced skin vascular leakage and fibrosis markers compared to control groups .

- Lung Fibrosis Research : Another investigation focused on lung fibrosis revealed that the compound effectively decreased collagen deposition and inflammatory cell infiltration in lung tissues, suggesting its utility in treating pulmonary fibrosis .

- Comparative Studies : When compared to other known LPAR1 antagonists, this compound demonstrated superior selectivity and potency, making it a promising candidate for further development .

特性

IUPAC Name |

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVYHIHJSOWBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。